molecular formula C16H16ClN5O B7053682 1-[2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]imidazole-2-carbonitrile

1-[2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]imidazole-2-carbonitrile

Cat. No.: B7053682
M. Wt: 329.78 g/mol
InChI Key: OAZAEPBPIGDVAH-UHFFFAOYSA-N
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Description

1-[2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]imidazole-2-carbonitrile is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group, an imidazole ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]imidazole-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with ethylene glycol to form 1-(3-chlorophenyl)piperazine.

    Introduction of the Imidazole Ring: The piperazine intermediate is then reacted with glyoxal to introduce the imidazole ring, forming 1-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]imidazole.

    Addition of the Carbonitrile Group: Finally, the imidazole derivative is treated with cyanogen bromide to introduce the carbonitrile group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]imidazole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]imidazole-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]imidazole-2-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: Shares the piperazine and chlorophenyl moieties but lacks the imidazole and carbonitrile groups.

    2-(3-Chlorophenyl)-1H-imidazole: Contains the imidazole and chlorophenyl groups but lacks the piperazine ring.

    1-(2-Cyanoethyl)-4-(3-chlorophenyl)piperazine: Similar structure but with a different substitution pattern on the piperazine ring.

Uniqueness

1-[2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]imidazole-2-carbonitrile is unique due to its combination of the piperazine, imidazole, and carbonitrile groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

1-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]imidazole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O/c17-13-2-1-3-14(10-13)20-6-8-21(9-7-20)16(23)12-22-5-4-19-15(22)11-18/h1-5,10H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZAEPBPIGDVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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